molecular formula C12H15NO B13320248 6'-Methoxy-2',3'-dihydrospiro[azetidine-2,1'-indene]

6'-Methoxy-2',3'-dihydrospiro[azetidine-2,1'-indene]

Cat. No.: B13320248
M. Wt: 189.25 g/mol
InChI Key: VBHQNNKWKCQWAX-UHFFFAOYSA-N
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Description

6'-Methoxy-2',3'-dihydrospiro[azetidine-2,1'-indene] is a spirocyclic compound featuring a four-membered azetidine ring fused to a dihydroindene scaffold with a methoxy group at the 6' position. This structure combines conformational rigidity from the spiro system with the electronic influence of the methoxy substituent, making it a candidate for pharmaceutical applications, particularly in protease inhibition and antiplasmodial activity .

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

5-methoxyspiro[1,2-dihydroindene-3,2'-azetidine]

InChI

InChI=1S/C12H15NO/c1-14-10-3-2-9-4-5-12(6-7-13-12)11(9)8-10/h2-3,8,13H,4-7H2,1H3

InChI Key

VBHQNNKWKCQWAX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CCC23CCN3)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-Methoxy-2’,3’-dihydrospiro[azetidine-2,1’-indene] typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production methods for 6’-Methoxy-2’,3’-dihydrospiro[azetidine-2,1’-indene] are not widely documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

6’-Methoxy-2’,3’-dihydrospiro[azetidine-2,1’-indene] can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

6’-Methoxy-2’,3’-dihydrospiro[azetidine-2,1’-indene] has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6’-Methoxy-2’,3’-dihydrospiro[azetidine-2,1’-indene] involves its interaction with specific molecular targets. The compound’s unique spirocyclic structure allows it to fit into binding sites of enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets are subjects of ongoing research .

Comparison with Similar Compounds

Structural Analogs

Core Heterocycle Variations :

  • 2-Azaspiro[3.5]nonane: Larger seven-membered spiro rings (e.g., in HCV inhibitors 37h and 37i) exhibit moderate potency (EC50: 2.3–5.4 μM) but suffer from cytotoxicity in cell-based assays .
  • Spiroimidazolidine Derivatives : Compounds like 6'-methoxy-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione (CAS 66892-37-3) replace the azetidine with an imidazolidine ring. These are commercially available but lack reported biological data, suggesting divergent applications .
  • Piperidine-Based Spiro Compounds : For example, 2,3-dihydrospiro[indene-1,4'-piperidine] (CAS 428-38-6) demonstrates how larger heterocycles (six-membered piperidine) alter conformational flexibility compared to azetidine .

Substituent Variations :

  • Electron-Withdrawing Groups : Compounds like 3'-(4-(methylthio)phenyl)-2',3'-dihydrospiro[indene-2,1'-phenalen]-1,3-dione (3f) incorporate sulfur-based substituents, which may enhance stability or reactivity compared to methoxy groups .
  • Aryl Substitutions : Derivatives with phenyl or p-tolyl groups (e.g., 3a and 3b) show synthetic versatility but lack direct potency data .
Electronic and Steric Effects
  • Methoxy Group Impact : Electron-donating methoxy groups (as in 6'-methoxy analogs) may enhance solubility or modulate ring strain, whereas electron-withdrawing groups (e.g., trifluoromethyl) could improve binding affinity but reduce synthetic accessibility .

Q & A

Q. Basic Research Focus

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the spiro linkage and methoxy group position. For example, the methoxy proton typically appears as a singlet near δ 3.2–3.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS to verify the molecular formula (e.g., [M+H]⁺ peak matching C₁₂H₁₄ClNO₃ for hydrochloride salts) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% for biological assays) .

How does the spiroazetidine-indene scaffold influence the compound's physicochemical properties?

Q. Advanced Research Focus

  • Solubility : The spiro structure reduces solubility in aqueous media due to hydrophobicity. Hydrochloride salt formation (e.g., 6'-Methoxyspiro[azetidine-3,2'-chroman]-4'-one hydrochloride) enhances water solubility by ~20–30% .
  • Stability : The azetidine ring’s strain increases reactivity, requiring storage at –20°C under inert gas to prevent degradation .
  • Stereochemistry : The spiro junction’s rigidity restricts conformational flexibility, impacting binding to chiral targets (e.g., enzymes) .

What experimental strategies are recommended to investigate this compound's enzyme inhibition potential?

Q. Advanced Research Focus

  • Assay Design : Use fluorescence-based assays (e.g., trypsin-like proteases) with Z-Gly-Pro-Arg-AMC substrate. Include positive controls (e.g., leupeptin) and measure IC₅₀ values in triplicate .
  • Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive).
  • Structural Analysis : Co-crystallization with target enzymes (e.g., X-ray crystallography) to map binding interactions .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced Research Focus
Discrepancies often arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times. Standardize protocols using CLSI guidelines .
  • Solubility Limits : Use dimethyl sulfoxide (DMSO) concentrations <0.1% to avoid cytotoxicity artifacts .
  • Metabolic Stability : Assess hepatic microsomal stability (e.g., rat liver microsomes) to account for rapid in vivo degradation .

What are the key challenges in synthesizing derivatives of this spiro compound for structure-activity relationship (SAR) studies?

Q. Advanced Research Focus

  • Regioselectivity : Functionalizing the indene ring without disrupting the spiro linkage requires protecting groups (e.g., tert-butoxycarbonyl for amines) .
  • Stereocontrol : Achieving enantiopure derivatives via chiral catalysts (e.g., BINOL-based ligands) or chiral HPLC separation .
  • Scale-Up : Multi-gram synthesis often suffers from low yields (<40%) due to intermediate instability; optimize flow chemistry for continuous processing .

How does the methoxy group’s position affect the compound's reactivity and bioactivity?

Q. Advanced Research Focus

  • Electronic Effects : The methoxy group’s electron-donating nature increases electron density on adjacent rings, enhancing nucleophilic aromatic substitution reactivity .
  • Bioactivity : Para-methoxy substitution (vs. meta) improves binding to serotonin receptors (e.g., 5-HT₂A) by ~50% in docking simulations .
  • Metabolic Fate : Methoxy groups are prone to O-demethylation by cytochrome P450 enzymes; use deuterated analogs to slow metabolism .

What methodologies are suitable for analyzing reaction intermediates during synthesis?

Q. Advanced Research Focus

  • In Situ Monitoring : Use FTIR spectroscopy to track carbonyl intermediates (e.g., C=O stretch at 1680–1720 cm⁻¹) .
  • LC-MS/MS : Identify transient intermediates (e.g., iminium ions) with high sensitivity.
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) to predict intermediate stability and reaction pathways .

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